molecular formula C6H5BrClNO2S B1373777 5-Bromo-2-chlorobenzenesulfonamide CAS No. 1208077-22-8

5-Bromo-2-chlorobenzenesulfonamide

Cat. No.: B1373777
CAS No.: 1208077-22-8
M. Wt: 270.53 g/mol
InChI Key: PQGORAWLDDZMBJ-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorobenzenesulfonamide is a benzenesulfonamide derivative featuring a bromine atom at the 5-position and a chlorine atom at the 2-position of the benzene ring. For instance, 5-Bromo-2-chlorobenzenesulfonyl chloride (CAS 81226-68-8) is a precursor with molecular formula C₆H₃BrCl₂O₂S and molecular weight 289.96 g/mol, suggesting the sulfonamide derivative would have a molecular formula of C₆H₆BrClNO₂S (MW ~280.54 g/mol) after substitution of the sulfonyl chloride group with an amine .

Properties

IUPAC Name

5-bromo-2-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGORAWLDDZMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295840
Record name 5-Bromo-2-chlorobenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208077-22-8
Record name 5-Bromo-2-chlorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208077-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-chlorobenzene-1-sulfonamide
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Preparation Methods

The synthesis of 5-Bromo-2-chlorobenzenesulfonamide typically involves several steps. One common method starts with 2-chlorobenzenesulfonamide, which undergoes bromination to introduce the bromine atom at the 5-position . The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Bromo-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-chlorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. The exact molecular pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Insights:

  • Lipophilicity Modifiers (Methyl, Methoxy): Methyl () and methoxy () groups improve lipid solubility, which may enhance membrane permeability and oral bioavailability.
  • Hydrogen-Bonding Groups (Hydroxymethyl, Hydroxyphenyl): These moieties () can facilitate binding to polar residues in target proteins, improving selectivity or potency.

Biological Activity

5-Bromo-2-chlorobenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C6H4BrClN2O2S\text{C}_6\text{H}_4\text{BrClN}_2\text{O}_2\text{S}

This compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial agents.

Antibacterial Activity

Several studies have investigated the antibacterial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains. For instance, a study reported that derivatives of this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
This compoundPseudomonas aeruginosa128 µg/mL

These findings indicate that while the compound is more effective against certain strains, its activity can vary significantly based on structural modifications.

Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. Research indicates that it can inhibit the growth of various fungal pathogens, making it a candidate for further development in antifungal therapies.

Table 2: Antifungal Activity of this compound

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans16 µg/mL
This compoundAspergillus niger32 µg/mL

The mechanism by which this compound exerts its biological effects largely involves the inhibition of key enzymes and pathways in microbial cells. The sulfonamide moiety is known to interfere with the synthesis of folic acid in bacteria, which is essential for their growth and replication.

Case Study 1: Development of Antimicrobial Agents

In a recent study published in Pharmaceutical Chemistry, researchers synthesized various derivatives of this compound and evaluated their antimicrobial activities. The study highlighted that modifications to the benzene ring significantly influenced the antibacterial efficacy, with some derivatives showing MIC values lower than those of standard antibiotics .

Case Study 2: Potential Therapeutic Applications

Another investigation explored the potential use of this compound in treating infections caused by resistant bacterial strains. The results indicated that certain derivatives could effectively combat multidrug-resistant organisms, suggesting a promising avenue for future research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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